molecular formula C14H14ClNO2 B1328263 3-Chloro-2-(2-ethoxyphenoxy)aniline CAS No. 946682-33-3

3-Chloro-2-(2-ethoxyphenoxy)aniline

Cat. No.: B1328263
CAS No.: 946682-33-3
M. Wt: 263.72 g/mol
InChI Key: KTMLBNZKYZAYHO-UHFFFAOYSA-N
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Description

3-Chloro-2-(2-ethoxyphenoxy)aniline is an organic compound with the molecular formula C14H14ClNO2 and a molecular weight of 263.72 g/mol . This compound is characterized by the presence of a chloro group, an ethoxy group, and a phenoxy group attached to an aniline structure. It is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(2-ethoxyphenoxy)aniline can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound often involves large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(2-ethoxyphenoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, bases like sodium hydroxide, solvents like ethanol or methanol.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-(2-ethoxyphenoxy)aniline is utilized in several scientific research fields, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(2-ethoxyphenoxy)aniline involves its interaction with specific molecular targets and pathways. The chloro and ethoxy groups contribute to its reactivity and ability to form stable complexes with various substrates. The phenoxy group enhances its solubility and facilitates its incorporation into larger molecular structures .

Comparison with Similar Compounds

Similar Compounds

    2-Chloroaniline: Similar structure but lacks the ethoxy and phenoxy groups.

    3-Chloroaniline: Similar structure but lacks the ethoxy and phenoxy groups.

    2-Ethoxyaniline: Similar structure but lacks the chloro and phenoxy groups.

    2-Phenoxyaniline: Similar structure but lacks the chloro and ethoxy groups.

Uniqueness

3-Chloro-2-(2-ethoxyphenoxy)aniline is unique due to the presence of both chloro and ethoxy groups attached to the phenoxy-aniline structure. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-chloro-2-(2-ethoxyphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-2-17-12-8-3-4-9-13(12)18-14-10(15)6-5-7-11(14)16/h3-9H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMLBNZKYZAYHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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